molecular formula C13H24N2O2 B2712611 1-cyclohexyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034353-40-5

1-cyclohexyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2712611
CAS RN: 2034353-40-5
M. Wt: 240.347
InChI Key: CXFAWHZIMUEJEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, LiAlH4 is added to a Schlenk flask, which is then flushed with argon gas . THF is added at 0°C and stirred for 5 minutes . An ester is then added dropwise over 10 minutes . The suspension is stirred for an additional 20 minutes once the alcohol is fully formed .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a cyclohexyl group, a methyl group, and a tetrahydro-2H-pyran-4-yl group. The exact structure can be determined using various analytical techniques.


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)acetone can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Hydrogel Formation and Morphology Tuning

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator

This study explores how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids, with the gel's physical properties being dependent on the identity of the anion. It presents a method for tuning the gel's physical properties by altering the anion identity, indicating the potential for designing adaptable materials for various applications (Lloyd & Steed, 2011).

Anticancer Agent Synthesis

1-Aryl-3-(2-chloroethyl) ureas Synthesis and In Vitro Assay as Potential Anticancer Agents

This research investigates the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their cytotoxicity against human adenocarcinoma cells. The study's findings suggest these compounds' potential as anticancer agents, with some showing comparable cytotoxicity to established treatments (Gaudreault et al., 1988).

Organocatalysis in Multicomponent Reactions

Facile and One-Pot Access to Diverse and Densely Functionalized 2-Amino-3-cyano-4H-pyrans and Pyran-Annulated Heterocyclic Scaffolds

This paper presents a low-cost and environmentally friendly method for synthesizing a variety of functionalized 2-amino-3-cyano-4H-pyrans using urea as an organocatalyst. The described process highlights the versatility and efficiency of urea in catalyzing multicomponent reactions, offering a sustainable approach to synthesizing pharmaceutically relevant compounds (Brahmachari & Banerjee, 2014).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it’s worth noting that similar compounds have been used as reagents in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

properties

IUPAC Name

1-cyclohexyl-1-methyl-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-15(12-5-3-2-4-6-12)13(16)14-11-7-9-17-10-8-11/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFAWHZIMUEJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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